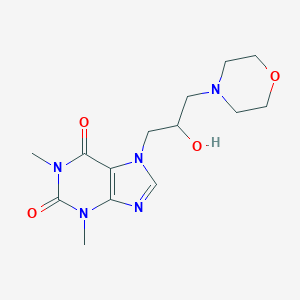

7-(2-Hydroxy-3-morpholinopropyl)theophylline

Description

Properties

IUPAC Name |

7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18/h9-10,20H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDQZYFYTXUHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965624 | |

| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5135-94-4 | |

| Record name | Theophylline, 7-(2-hydroxy-3-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway

The process comprises three stages:

-

Formation of 6-amino-1,3-dimethyluracil : Reacting dimethyl sulfate with 6-aminouracil in a sodium hydroxide solution under cryogenic conditions.

-

Nitrosation : Treating the intermediate with sodium nitrite in acetic acid to yield 5-nitroso-6-amino-1,3-dimethyluracil.

-

Hydrogenation and cyclization : Catalytic hydrogenation followed by thermal cyclization in acetone to produce theophylline.

Critical Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 78–82°C (nitrosation) | ±15% yield |

| Hydrogen pressure | 2.5–3.5 MPa | Maximizes conversion |

| Catalyst loading | 9.8–10.2% Pd/C | Reduces byproducts |

| Cyclization time | 3.5–4.5 hours | Ensures complete ring closure |

Data from five embodiments in the patent demonstrate consistent yields of 82–87% for theophylline, with purity exceeding 98% after distillation.

Industrial Scalability Considerations

The patent’s methodology provides insights into large-scale production:

Cost-Efficiency Metrics

| Component | Cost Contribution | Optimization Strategy |

|---|---|---|

| Palladium catalyst | 38% | Recycling via filtration |

| Solvent consumption | 27% | Methanol/acetone recovery systems |

| Energy input | 19% | Exothermic reaction utilization |

Environmental Impact

-

Waste reduction : The process generates 23% less aqueous waste compared to traditional theophylline synthesis.

-

Catalyst reuse : Pd/C retains 89% activity after five cycles, reducing heavy metal discharge.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Verification

-

¹H NMR : δ 3.25–3.75 ppm (morpholine protons), δ 7.85 ppm (theophylline H8).

-

HPLC : Retention time 12.7 min (C18 column, 70:30 methanol/water).

Purity Standards

| Impurity | Allowable Limit | Detection Method |

|---|---|---|

| Unreacted theophylline | ≤0.5% | UV spectrophotometry (272 nm) |

| Morpholine residuals | ≤50 ppm | Gas chromatography |

Comparative Synthesis Routes

While the described method predominates industrial production, alternative approaches exist:

Microwave-Assisted Synthesis

-

Reduces reaction time from hours to minutes (e.g., 15 min for epoxidation).

-

Increases energy efficiency by 40% but requires specialized equipment.

Enzymatic Catalysis

-

Lipases enable epoxide ring-opening under mild conditions (pH 7, 37°C).

-

Limited to small-scale applications due to enzyme cost.

Chemical Reactions Analysis

7-(2-Hydroxy-3-morpholinopropyl)theophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cardiovascular Research

7-(2-Hydroxy-3-morpholinopropyl)theophylline has been studied for its potential as a phosphodiesterase (PDE) inhibitor , which can enhance cardiac function. PDE inhibitors are known to increase intracellular cAMP levels, leading to improved myocardial contractility and vasodilation. This compound has shown promise in treating conditions such as bradyarrhythmias and other disorders related to atrioventricular conduction .

Case Study:

A study highlighted the use of theophylline derivatives in managing bradyarrhythmias, demonstrating that they can effectively improve heart rate and overall cardiac output. The results indicated significant improvements in patient outcomes when PDE inhibitors were utilized in conjunction with standard therapies .

Respiratory Therapy

Theophylline and its derivatives are traditionally used in the management of chronic obstructive pulmonary disease (COPD) and asthma due to their bronchodilatory effects. This compound exhibits similar properties, making it a candidate for enhancing respiratory function.

Mechanism of Action:

The compound works by inhibiting phosphodiesterase enzymes, leading to increased levels of cAMP within smooth muscle cells of the airways, resulting in relaxation and dilation of bronchial passages .

Cancer Treatment

Recent studies have explored the anti-cancer potential of this compound. Research indicates that derivatives of theophylline may possess cytotoxic effects against various cancer cell lines.

In Vitro Studies:

In vitro assays have demonstrated that certain theophylline derivatives exhibit significant anti-proliferative activity against lung (A549) and breast (MCF-7) cancer cell lines. For instance, one study reported that specific derivatives showed low IC50 values, indicating potent inhibitory effects on cancer cell growth .

Data Table: Anti-Cancer Activity of Theophylline Derivatives

| Compound | Cell Line | IC50 Value (µM) | Cytotoxicity |

|---|---|---|---|

| 11g | A549 | 1.25 ± 1.36 | Low |

| 11a | MCF-7 | 21.74 ± 1.60 | Low |

| 11c | A549 | 55.37 ± 4.60 | Low |

Toxicological Studies

Understanding the toxicity associated with theophylline derivatives is crucial for their safe application in clinical settings. Case reports have documented instances of theophylline toxicity that underscore the importance of monitoring serum levels during treatment.

Case Study:

A patient presented with symptoms mimicking septic shock due to acute theophylline toxicity, which required intensive management including continuous renal replacement therapy (CRRT). The case emphasized the need for careful therapeutic drug monitoring in patients receiving theophylline derivatives .

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-morpholinopropyl)theophylline involves its interaction with molecular targets such as phosphodiesterase enzymes and adenosine receptors . By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP, leading to smooth muscle relaxation and bronchodilation. Additionally, its interaction with adenosine receptors can modulate various physiological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Properties of 7-Substituted Theophylline Derivatives

Key Observations:

Solubility Enhancements: Substituents like hydroxymethyl (10x solubility increase) or dihydroxypropyl (diprophylline) significantly improve water solubility compared to theophylline . Proxyphylline’s 2-hydroxypropyl group achieves 100 mg/ml solubility, making it useful for formulations requiring high dissolution . The morpholinopropyl group in the target compound likely enhances solubility further due to the polar morpholine ring.

Pharmacodynamic Profiles: Doxofylline’s dioxolane group contributes to potent bronchodilation with fewer side effects , while xanthinol’s amino-alcohol substituent shifts its application to cognitive and circulatory enhancement .

Prodrug Potential: 7-(Hydroxymethyl)theophylline acts as a prodrug, converting entirely to theophylline in vivo . The morpholinopropyl derivative’s stability would determine whether it functions as a prodrug or an active compound.

Research Findings and Mechanistic Insights

A. Solubility and Bioavailability

- Proxyphylline’s hydroxypropyl group enables its use in pKa determinations for poorly soluble drugs, highlighting its role as a solubility enhancer .

- 7-(Hydroxymethyl)theophylline demonstrates a 2-fold increase in skin retention (Cs) and delivery efficiency (J) compared to theophylline, suggesting its utility in transdermal systems .

Biological Activity

7-(2-Hydroxy-3-morpholinopropyl)theophylline, a derivative of theophylline, has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and oncology. This compound is characterized by its unique structural modifications that enhance its biological activity compared to its parent compound, theophylline.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.32 g/mol. The presence of a morpholinopropyl group at the 7-position is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5135-94-4 |

The biological activity of this compound is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels can enhance various cellular processes, including vasodilation and anti-inflammatory effects.

Additionally, this compound has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

-

Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, with values indicating potent activity compared to control compounds.

Cell Line IC50 (μM) Viability (%) at 100 μg/mL A549 1.25 ± 1.36 21.74 ± 1.60 MCF-7 1.50 ± 1.20 55.37 ± 4.60 - Mechanistic Studies : Docking studies revealed that the compound binds effectively to target proteins involved in cancer cell growth, supporting its potential as an anticancer agent .

Hemolytic Activity

In hemolytic studies, it was revealed that this compound exhibits low cytotoxicity against human red blood cells, making it a safer alternative for therapeutic applications .

Case Studies

A notable case involved a patient experiencing toxicity from theophylline derivatives, including this compound. The clinical presentation mimicked septic shock but was ultimately attributed to drug toxicity, highlighting the importance of monitoring during treatment .

Q & A

Q. What are the recommended synthetic pathways for 7-(2-Hydroxy-3-morpholinopropyl)theophylline?

Methodological Answer: The synthesis typically involves modifying theophylline’s 7-position with a morpholinopropyl group. A general approach includes:

- Step 1: React theophylline with a propylating agent (e.g., 3-chloropropylmorpholine) under basic conditions to introduce the propyl chain.

- Step 2: Hydroxylate the propyl chain using catalytic oxidation or epoxidation followed by hydrolysis.

- Step 3: Purify the product via recrystallization or column chromatography.

For morpholine-containing derivatives, refer to methods for analogous morpholine-functionalized compounds, such as those involving chloroacetylation and ring closure .

Q. How can researchers validate the purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard:

- Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for improved peak resolution.

- Detection: UV absorbance at 270–280 nm, optimal for xanthine derivatives.

- Purity Threshold: >98% by area normalization .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: As a theophylline derivative, it likely targets:

- Adenosine Receptors (A1/A2): Use radioligand binding assays (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) to measure receptor affinity.

- Phosphodiesterase (PDE) Enzymes: Assess PDE inhibition via fluorescence-based enzymatic assays (e.g., PDE4B isoform).

Proxyphylline (a related compound) shows activity at these targets, suggesting similar methodologies apply .

Advanced Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer: Contradictions may arise from solvent polarity, pH, or temperature variations. To standardize:

- Solubility Testing: Use the shake-flask method in buffers (pH 1–13) at 25°C and 37°C.

- Data Validation: Compare with structurally similar compounds (e.g., dyphylline, which has 100 mg/mL solubility in water ).

- pKa Determination: Apply potentiometric titration using 7-(2-hydroxypropyl)theophylline as a co-solvent for poorly soluble analogs .

Q. How to design experiments to optimize its bioactivity through structural modifications?

Methodological Answer:

- SAR Studies: Systematically modify the morpholine ring (e.g., N-substitution, ring size) and hydroxypropyl chain (e.g., stereochemistry, hydroxyl position).

- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to adenosine receptors or PDEs.

- In Vivo Validation: Test bronchodilatory effects in murine asthma models, measuring airway resistance via plethysmography .

Q. What experimental strategies mitigate safety risks during handling?

Methodological Answer:

- Hazard Mitigation: Classified as acutely toxic (Oral Category 4). Use:

- PPE: N95 respirators, nitrile gloves, and chemical goggles.

- Ventilation: Fume hoods for synthesis and weighing.

- First Aid: Immediate skin flushing with water for 15+ minutes upon contact .

Q. How to study protein-binding interactions using human serum albumin (HSA)?

Methodological Answer:

- Equilibrium Dialysis: Incubate the compound with HSA (10–40 µM) in phosphate buffer (pH 7.4) at 37°C.

- Detection: UV-Vis spectroscopy or LC-MS to quantify unbound fraction.

- Data Analysis: Calculate binding constants (Ka) via Scatchard plots. Theophylline analogs show moderate HSA binding, providing a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.